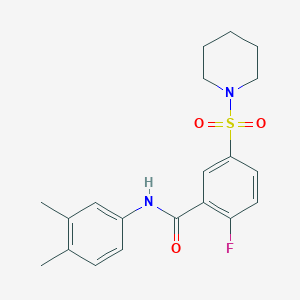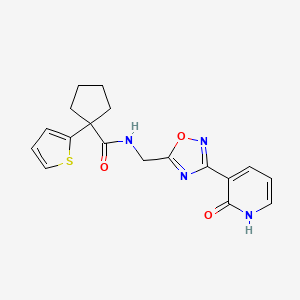![molecular formula C14H23NO7S B2807600 4-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)-4-oxobutanoic acid CAS No. 1396969-11-1](/img/structure/B2807600.png)
4-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom . The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds involves the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . A detailed synthesis process for a similar compound has been described in a research paper .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as UV light and visible light . The photoswitch process was induced on the compounds in a solution using light sources at different times .Chemical Reactions Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Wissenschaftliche Forschungsanwendungen
Chemiluminescence and Synthesis of Sulfanyl-Substituted Bicyclic Dioxetanes
The research on sulfanyl-substituted bicyclic dioxetanes illustrates the synthesis and base-induced chemiluminescence properties of these compounds. Sulfanyl-substituted dioxetanes were created through singlet oxygenation and further oxidized to afford sulfinyl- and sulfonyl-substituted dioxetanes. These compounds demonstrated thermal stability and produced light upon decomposition, indicating potential applications in chemiluminescence-based studies (Watanabe et al., 2010).
Larvicidal and Antimicrobial Activities
Novel triazinone derivatives were synthesized and evaluated for their antimicrobial properties against certain bacterial and fungal pathogens, as well as their mosquito larvicidal activity. This research highlights the potential of these compounds in developing new antimicrobial agents and insecticides (Kumara et al., 2015).
Synthesis of Chiral N-methyl-2-oxazolidinones
The synthesis of chiral N-methyl-2-oxazolidinones from 3-ethoxy-6-(N-methyl-N-tert-butoxycarbonyl)amino-2,4-hexadienoates demonstrates the potential of these compounds in constructing N-methylpyrrole rings. This work provides a pathway for synthesizing complex organic structures from simpler precursors (Kawano et al., 1997).
Enantioselective Synthesis
The enantioselective synthesis of amino-acid derivatives illustrates the application of chemical synthesis techniques to produce compounds with specific stereochemistry. This research underlines the importance of such compounds in pharmaceutical development and organic synthesis (Alonso et al., 2005).
N-tert-Butoxycarbonylation of Amines
The efficient and environmentally benign method for N-tert-butoxycarbonylation of amines highlights the advancements in synthetic chemistry, providing a straightforward approach to protecting amines, which is crucial in peptide synthesis and other areas of organic chemistry (Heydari et al., 2007).
Wirkmechanismus
Target of Action
It is known that the compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .
Pharmacokinetics
It is known that the compound is soluble in methanol , which could potentially influence its bioavailability.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]sulfanyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO7S/c1-5-21-12(19)9(15-13(20)22-14(2,3)4)8-23-11(18)7-6-10(16)17/h9H,5-8H2,1-4H3,(H,15,20)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTVSXXPVLBCJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSC(=O)CCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2807517.png)
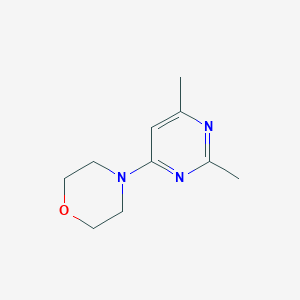
![4-Tert-butyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2807521.png)
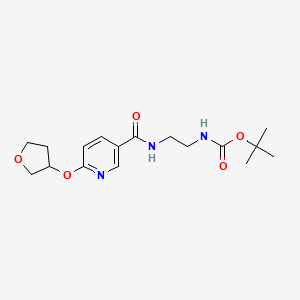



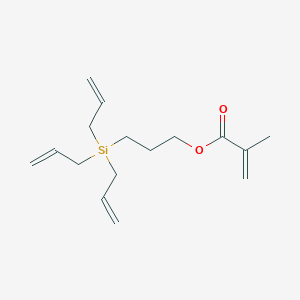

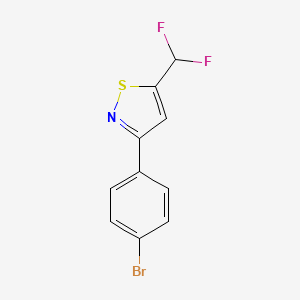
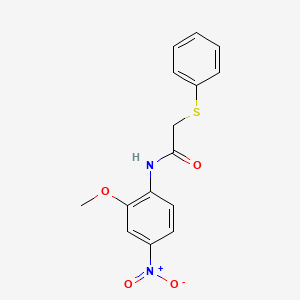
![2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B2807537.png)
